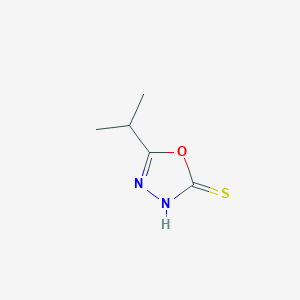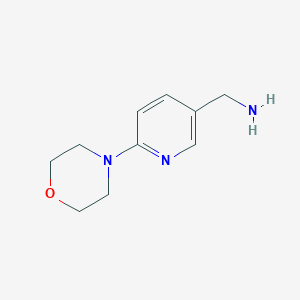
4-(Morpholinocarbonyl)benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzylamines, such as 4-(Morpholinocarbonyl)benzylamine, can be achieved through various methods. One common method involves the reaction of aromatic aldehydes with 2-amino-2-phenylpropanoate salts, which undergoes an efficient decarboxylative transamination under mild conditions . Another method involves the reaction of boronic acids with cyanamidyl/arylcyanamidyl radicals . These methods provide a practical synthetic approach for the preparation of a range of benzylamines .Molecular Structure Analysis
The molecular structure of 4-(Morpholinocarbonyl)benzylamine consists of a benzyl group attached to a morpholine ring via a carbonyl group . The nitrogen atom in the morpholine ring is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron .Chemical Reactions Analysis
Benzylamines, including 4-(Morpholinocarbonyl)benzylamine, can undergo various chemical reactions. For instance, they can react with CO2 in the presence of basic additives . They can also participate in boron-catalysed direct amidation reactions .Wissenschaftliche Forschungsanwendungen
- Solvent-Free Oxidative Coupling : Researchers have explored the use of MnO₄⁻¹-incorporated Mg–Al hydrotalcite (Mn-HT) catalysts for the oxidative coupling of various benzylamine derivatives to biologically active imine intermediates. This reaction occurs under solvent-free conditions, making it environmentally friendly. The Mn-HT catalysts exhibit high stability and catalytic activity, yielding imine products without the need for toxic solvents .
- CO₂ Adducts with Benzylamines : Investigations have focused on the reaction of benzylamines with CO₂ in various solvents. Additionally, new adducts associated with CO₂-protected benzylamine in acetonitrile containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been studied. These findings contribute to our understanding of CO₂ utilization and its potential applications in organic synthesis .
- Antibacterial and Anti-Cancer Properties : Imine derivatives, including those derived from benzylamines, play a crucial role in drug discovery. Schiff bases (imines) exhibit antibacterial, anti-cancer, anti-inflammatory, and anti-fungal activities. Researchers have explored their potential as therapeutic agents .
- Dyes and Fragrances Synthesis : Imines find applications in the synthesis of fine chemicals, dyes, and fragrances. Their versatile chemical properties allow for the creation of diverse aromatic compounds, contributing to the fragrance and flavor industry .
- Pesticides and Fungicides : Imines are used in agrochemicals due to their biological activity. They serve as intermediates in the synthesis of pesticides and fungicides, contributing to crop protection and agricultural productivity .
- Environmentally Benign Routes : Imine synthesis via oxidative coupling or other green methods reduces the reliance on hazardous reagents and solvents. Researchers continue to explore sustainable approaches for the conversion of benzylamine derivatives to imine products .
Catalysis and Organic Synthesis
Carbon Dioxide (CO₂) Utilization
Drug Discovery and Medicinal Chemistry
Fine Chemicals and Fragrances
Agrochemical Industry
Green Synthesis Strategies
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCQITIOVQUUQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinocarbonyl)benzylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)






![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)
![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)